

Synthesis pathways for deuterated (R)-Linezolid

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Compound of Interest

Compound Name: (R)-Linezolid-d3

CAS No.: 1795786-02-5

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Technical Guide: Stereoselective Synthesis of Deuterated (R)-Linezolid

Executive Summary & Strategic Context

Target Molecule: **(R)-Linezolid-d3** and (R)-Linezolid-d8. Stereochemical Designation: (R)-5-(acetamidomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one. Clinical Context: Commercial Linezolid (Zyvox®) exists as the (S)-enantiomer. The (R)-enantiomer is the distomer (inactive or less active isomer) but is critical in pharmaceutical development for:

- Chiral Purity Profiling: Quantifying enantiomeric excess (ee) in bulk drug substances.
- Mechanistic Toxicology: Studying off-target mitochondrial protein synthesis inhibition, which often exhibits stereosensitivity.
- Bioanalytical Standards: Deuterated (R)-isomers serve as internal standards in LC-MS/MS assays where chiral separation is employed.

Deuteration Strategy:

- Linezolid-d3 (Acetyl-d3): Targets the side chain. Primarily used as a Mass Spectrometry internal standard.

- Linezolid-d8 (Morpholine-d8): Targets the metabolic soft spot. The morpholine ring is the primary site of oxidative metabolism (via CYP2J2/CYP4F2 and non-enzymatic pathways). Deuteration here induces a Kinetic Isotope Effect (KIE), potentially stabilizing the molecule against ring-opening metabolism.

Retrosynthetic Analysis

To achieve the non-natural (R)-configuration, we must invert the chirality of the starting materials used in the commercial (S)-Linezolid process.

- Disconnection A (Amide Bond): The simplest late-stage deuterium incorporation (d3) occurs at the acetamide group.
- Disconnection B (C-N Bond): The oxazolidinone core is constructed from an aniline derivative and a chiral three-carbon synthon.
- Chiral Source: Commercial (S)-Linezolid is synthesized using (R)-Glycidyl Butyrate (or (R)-Epichlorohydrin). Therefore, (R)-Linezolid requires (S)-Glycidyl Butyrate or (S)-Epichlorohydrin to establish the C5 stereocenter.

Synthesis Pathway 1: (R)-Linezolid-d8 (Morpholine Ring Deuteration)

This convergent route introduces the deuterium label early (Step 1) and establishes chirality in Step 3.

Step 1: Nucleophilic Aromatic Substitution (S_NAr)

Reaction: 3,4-Difluoronitrobenzene + Morpholine-d8

3-Fluoro-4-(morpholin-d8-yl)nitrobenzene.

- Rationale: The fluorine at the 4-position is highly activated by the para-nitro group. Morpholine-d8 is a commercially available, high-purity reagent.
- Conditions: Diisopropylethylamine (DIPEA), Acetonitrile, reflux.

Step 2: Nitro Reduction

Reaction: Nitrobenzene intermediate

Aniline intermediate.

- Method: Catalytic hydrogenation (, Pd/C) or Ammonium formate transfer hydrogenation.
- Critical Control: Ensure complete reduction to avoid nitroso impurities.

Step 3: Stereoselective Oxazolidinone Formation (The Chiral Key)

Reaction: Aniline + Cbz-Cl

Carbamate

Lithiation + (S)-Glycidyl Butyrate.

- Mechanism: The N-lithio carbamate attacks the epoxide of (S)-glycidyl butyrate. The resulting alkoxide undergoes intramolecular cyclization to form the oxazolidinone ring with retention of the C5 stereochemistry relative to the epoxide (inversion occurs at the leaving group site, but the chiral center at C2 of the glycidyl butyrate becomes C5 of the oxazolidinone).
- Stereochemical Note: Using (S)-Glycidyl Butyrate yields the (R)-Oxazolidinone.

Step 4: Functional Group Interconversion

Reaction: (R)-Hydroxymethyl intermediate

Mesylate

Azide

Amine.

- Protocol: Mesylation (MsCl/TEA) followed by Sodium Azide (

) displacement, then reduction (Staudinger or Hydrogenation).

Step 5: Acetylation

Reaction: (R)-Amine + Acetic Anhydride

(R)-Linezolid-d8.

Synthesis Pathway 2: (R)-Linezolid-d3 (Acetyl Deuteration)

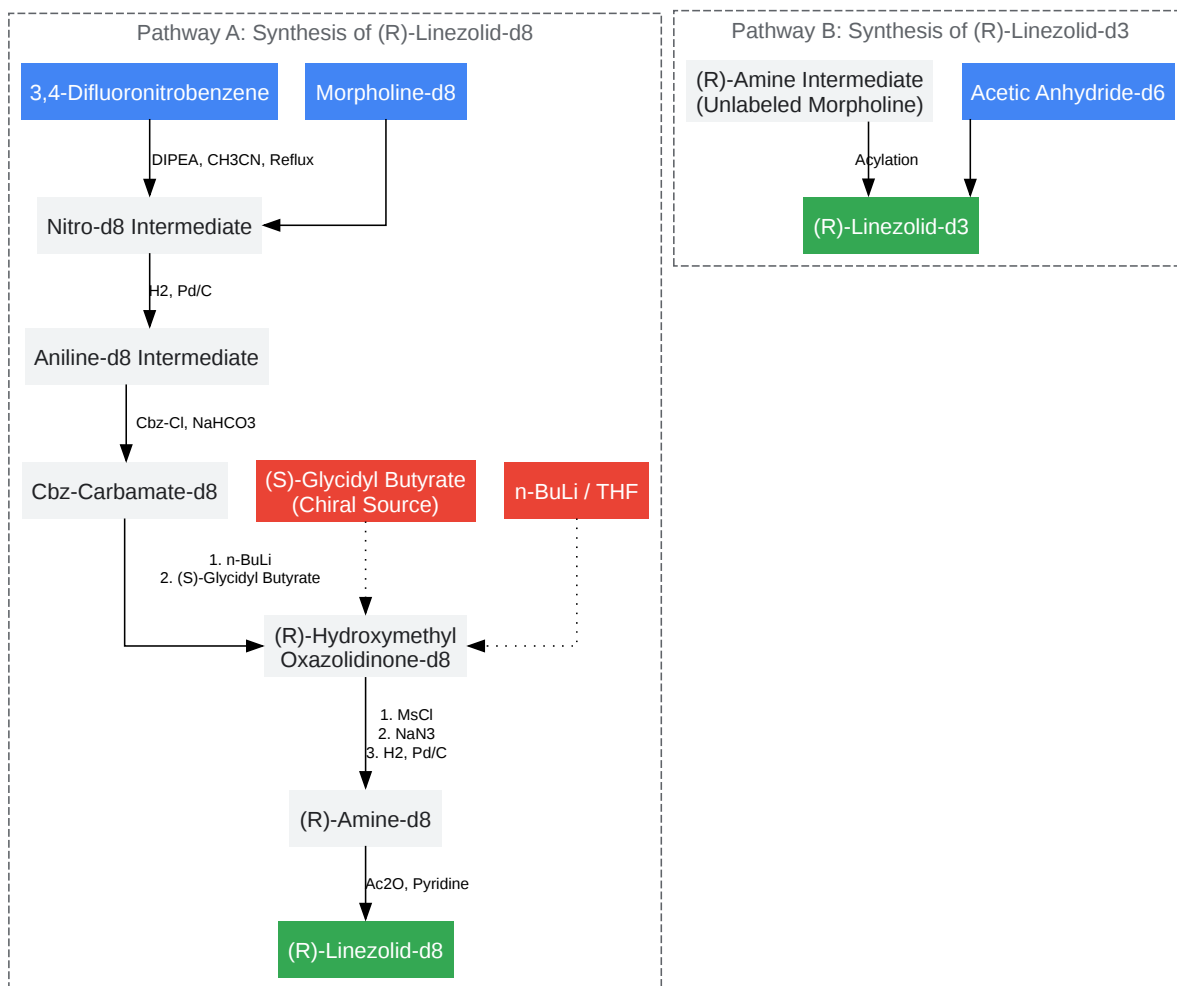
This pathway utilizes the same core synthesis as above (using unlabeled morpholine) but introduces the label in the final step.

Precursor: (R)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one. Reagent: Acetic Anhydride-d6 (

) or Acetyl Chloride-d3. Conditions: Pyridine/DCM or TEA/THF,

to RT.

Visualized Pathways (Graphviz)



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Caption: Convergent synthesis of (R)-Linezolid-d8 utilizing chiral pool inversion and late-stage acetylation for **(R)-Linezolid-d3**.

Detailed Experimental Protocols

Protocol A: Enantioselective Construction of the Oxazolidinone Core

Objective: Synthesis of (R)-5-(hydroxymethyl)-3-(3-fluoro-4-(morpholin-d8-yl)phenyl)oxazolidin-2-one.

- Carbamate Formation:
 - Dissolve 3-fluoro-4-(morpholin-d8-yl)aniline (1.0 eq) in Acetone/Water (10:1).
 - Add Sodium Bicarbonate (2.5 eq). Cool to .
 - Add Benzyl Chloroformate (Cbz-Cl, 1.1 eq) dropwise. Stir for 2 hours.
 - Workup: Precipitate with water, filter, and dry.[1]
- Lithiation & Cyclization (The Chiral Step):
 - Dissolve the Cbz-protected aniline in anhydrous THF under Argon. Cool to .[2]
 - Add n-Butyllithium (1.6M in hexanes, 1.05 eq) slowly. Stir for 30 mins to form the lithium carbamate.
 - Add (S)-Glycidyl Butyrate (1.1 eq) dropwise.
 - Allow the reaction to warm to Room Temperature (RT) overnight.
 - Mechanism:[3][4][5][6][7][8] The N-anion attacks the epoxide; the resulting oxy-anion displaces the butyrate ester to close the ring.

- Quench: Saturated
. Extract with Ethyl Acetate.
- Purification: Recrystallize from Ethyl Acetate/Hexanes.
- QC Check: Chiral HPLC to confirm (R)-configuration (ee expected).

Protocol B: Late-Stage Deuteration (Linezolid-d3)

Objective: Acetylation of (R)-Amine precursor.

- Suspend (R)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (1.0 g, 3.4 mmol) in Dichloromethane (15 mL).
- Add Triethylamine (1.0 mL, 7.2 mmol). Cool to
.
- Add Acetic Anhydride-d6 (0.4 mL, 4.0 mmol) dropwise.
- Stir at
for 4 hours.
- Wash with 1M HCl, then saturated
.
- Dry organic layer over
and concentrate.
- Yield: ~90% off-white solid.

Quantitative Data Summary

Compound	Target Site	Precursor Reagent	Chiral Reagent for (R)-Isomer	Metabolic Stability Impact
Linezolid-d3	Acetyl Group	Acetic Anhydride-d6	(S)-Glycidyl Butyrate	Low (Internal Standard)
Linezolid-d8	Morpholine Ring	Morpholine-d8	(S)-Glycidyl Butyrate	High (KIE on Ring Oxidation)
Linezolid (Comm)	None	Morpholine	(R)-Glycidyl Butyrate	Baseline

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